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molecular formula C12H27NS B8359211 2-Methyl-1-n-octylthio-2-propylamine

2-Methyl-1-n-octylthio-2-propylamine

Cat. No. B8359211
M. Wt: 217.42 g/mol
InChI Key: OJWWFHHLZYBUDY-UHFFFAOYSA-N
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Patent
US06639109B1

Procedure details

In a mixed solvent of 10 ml of water and 10 ml of ethanol was suspended 1.38 g (10 mmol) of potassium carbonate. To the suspension were added 0.85 g (5 mmol) of 2-amino-2-methylpropyl hydrogensulfate and 0.73 g (5 mmol) of 1-octanethiol, and the resulting mixture was gently refluxed for 8 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and the desired compound was extracted three times with ethyl acetate. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled under reduced pressure to remove the solvent, whereby 1.08 g of 2-methyl-1-n-octylthio-2-propylamine was obtained. The purity was measured in terms of area percentage by gas chromatography and found to be 91%.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
0.73 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.C(=O)([O-])[O-].[K+].[K+].S(O[CH2:13][C:14]([NH2:17])([CH3:16])[CH3:15])(O)(=O)=O.[CH2:18]([SH:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>C(O)C>[CH3:15][C:14]([NH2:17])([CH3:16])[CH2:13][S:26][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.85 g
Type
reactant
Smiles
S(=O)(=O)(O)OCC(C)(C)N
Name
Quantity
0.73 g
Type
reactant
Smiles
C(CCCCCCC)S
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was gently refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the desired compound was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CC(CSCCCCCCCC)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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